N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
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Overview
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyethylamine, nitrobenzene, and benzothiazole derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
- N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(pentyloxy)benzamide
- N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-5-nitro-2-furamide
Uniqueness
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-13-12-22-17-10-9-16(23(25)26)14-18(17)28-20(22)21-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKXXKJAUUHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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